2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide
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Overview
Description
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide is an organic compound with the molecular formula C10H16F3NO2. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide typically involves the reaction of 3-(trifluoromethyl)cyclohexanone with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-Methoxy-N-(3-(trifluoromethyl)benzyl)acetamide
- 2-Methoxy-N-(3-(trifluoromethyl)propyl)acetamide
Uniqueness
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with aromatic or linear alkyl groups, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C10H16F3NO2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-methoxy-N-[3-(trifluoromethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H16F3NO2/c1-16-6-9(15)14-8-4-2-3-7(5-8)10(11,12)13/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
CAIZCRKPCYIXKH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
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